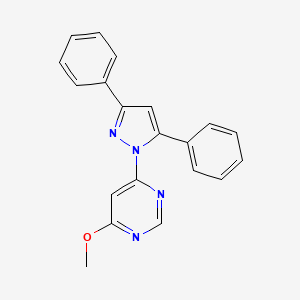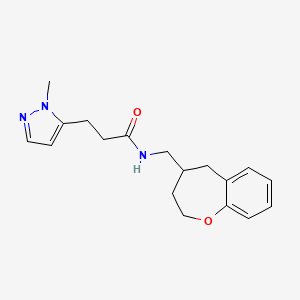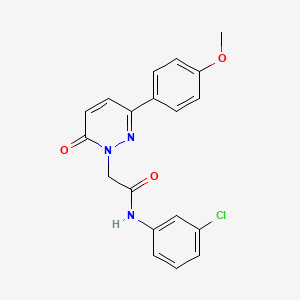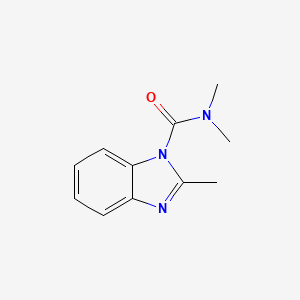
3-(Furan-2-ylmethyl)-1,1-diphenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-ylmethyl)-1,1-diphenylurea is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a urea moiety with two phenyl groups.
作用机制
Target of Action
N’-(2-furylmethyl)-N,N-diphenylurea, also known as Furosemide, is a potent loop diuretic that primarily targets the kidneys . It acts on the nephron, the functional unit of the kidney, to increase water loss from the body .
Mode of Action
Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This is achieved by its interaction with the nephron, affecting both the proximal and distal tubules and the ascending limb of the loop of Henle .
Biochemical Pathways
The primary biochemical pathway affected by Furosemide is the electrolyte reabsorption pathway in the kidneys . By inhibiting this pathway, Furosemide enhances the excretion of water from the body, leading to a diuretic effect .
Pharmacokinetics
The pharmacokinetics of Furosemide have been extensively studied. On average, 70% of an oral Furosemide dose is absorbed, and the drug is 97.6% bound to plasma proteins . The average serum clearance in normal subjects is 219 ml/min, and the corresponding weight corrected clearance is 2.96 ml/min·kg . Furosemide has a fast onset and short duration of action .
Result of Action
The primary result of Furosemide’s action is the increased excretion of water from the body, leading to a reduction in edema (fluid accumulation) associated with conditions such as congestive heart failure, liver cirrhosis, renal disease, and hypertension .
Action Environment
The action of Furosemide can be influenced by various environmental factors. For instance, the growth and development of plants treated with Furosemide are greatly interacted with ecological environments and other farm management practices . Therefore, rates and timings of application of Furosemide are adjusted in concurrence with its architectural growth and developmental habit in its growth cycle .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-1,1-diphenylurea typically involves the reaction of furan-2-carboxylic acid with diphenylamine in the presence of a coupling reagent. The reaction is carried out under mild conditions, often using a solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques to ensure high purity .
化学反应分析
Types of Reactions
3-(Furan-2-ylmethyl)-1,1-diphenylurea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and various substituted phenyl derivatives .
科学研究应用
3-(Furan-2-ylmethyl)-1,1-diphenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- Furan-2-carboxylic acid
- Diphenylurea
- Furan-2,5-dicarboxylic acid
Uniqueness
3-(Furan-2-ylmethyl)-1,1-diphenylurea is unique due to its combination of a furan ring and a diphenylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
3-(furan-2-ylmethyl)-1,1-diphenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(19-14-17-12-7-13-22-17)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13H,14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSQLGSPCLTYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5617605.png)

![(4S)-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5617625.png)

![1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5617636.png)
![6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5617642.png)
![N-[(3R,4S)-1-(2,5-dimethylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]-2-methylsulfanylacetamide](/img/structure/B5617652.png)
![1-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5617654.png)
![1-[2-Methoxy-5-[(2-methylprop-2-enylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B5617659.png)


![(4aS*,8aS*)-2-(cyclopentylcarbonyl)-7-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5617685.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(phenylsulfanyl)propanamide](/img/structure/B5617705.png)
